2-Vinyl-1,3-dithiane

Umpolung Diastereoselective synthesis Indane

2-Vinyl-1,3-dithiane (CAS 61685-40-3) is an organosulfur heterocycle belonging to the 1,3-dithiane class, bearing a vinyl substituent at the C2 position. The molecular formula is C₆H₁₀S₂ with a molecular weight of 146.27 g·mol⁻¹ and a computed boiling point of 216.2 ± 40.0 °C at 760 mmHg.

Molecular Formula C6H10S2
Molecular Weight 146.3 g/mol
CAS No. 61685-40-3
Cat. No. B14555309
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Vinyl-1,3-dithiane
CAS61685-40-3
Molecular FormulaC6H10S2
Molecular Weight146.3 g/mol
Structural Identifiers
SMILESC=CC1SCCCS1
InChIInChI=1S/C6H10S2/c1-2-6-7-4-3-5-8-6/h2,6H,1,3-5H2
InChIKeySIZZLUKBSIWVMD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Vinyl-1,3-dithiane (CAS 61685-40-3): Core Properties and Procurement-Relevant Profile


2-Vinyl-1,3-dithiane (CAS 61685-40-3) is an organosulfur heterocycle belonging to the 1,3-dithiane class, bearing a vinyl substituent at the C2 position [1]. The molecular formula is C₆H₁₀S₂ with a molecular weight of 146.27 g·mol⁻¹ and a computed boiling point of 216.2 ± 40.0 °C at 760 mmHg . Synthesized via acid-catalyzed thioacetalization of acrolein with 1,3-propanedithiol, it serves as a masked α,β-unsaturated acyl anion equivalent, enabling umpolung-based C–C bond formation strategies that are inaccessible to simple alkyl- or aryl-substituted dithianes [2].

Why 2-Vinyl-1,3-dithiane Cannot Be Replaced by 2-Methyl-, 2-Phenyl-, or Unsubstituted 1,3-Dithiane in Key Transformations


The vinyl substituent at C2 of 1,3-dithiane is not merely a passive structural variation; it fundamentally alters the electronic landscape of the dithiane anion. The electron-withdrawing nature of the vinyl group increases the acidity of the C2 proton relative to 1,3-dithiane (pKₐ ~39 in DMSO) [1], facilitating deprotonation and carbanion generation. More critically, the vinyl moiety enables two reactivity manifolds absent in saturated or aryl analogs: (i) γ-deprotonation to generate vinylogous dithiane (dithianylidene) anions capable of conjugate addition to α,β-unsaturated ketones [2], and (ii) γ-alkylation to form ketene dithioacetals—versatile intermediates that serve as carboxylic acid or ester surrogates [3]. Simple 2-alkyl-1,3-dithianes (e.g., 2-methyl) cannot access ketene dithioacetal chemistry, while 2-aryl-1,3-dithianes (e.g., 2-phenyl) exhibit mixed α/γ-alkylation regioselectivity that complicates product control [4]. These divergent reactivities mean that substituting 2-vinyl-1,3-dithiane with a cheaper analog compromises not only yield but the entire synthetic disconnection strategy.

Quantitative Differentiation Evidence for 2-Vinyl-1,3-dithiane vs. Closest Analogs


Triple Umpolung Diastereoselective Indane Construction: Exclusive to 2-Vinyl-1,3-dithiane

2-Lithio-2-vinyl-1,3-dithiane enables a unique triple umpolung sequence for the diastereoselective construction of highly substituted indanes. The lithiated vinyl dithiane reacts with an aryl bromide to form a ketene dithioacetal; transmetallation with an alkyllithium generates an aryllithium that undergoes 5-exo-trig cyclization onto the ketene dithioacetal, followed by in situ alkylation completing the sequence in a single pot [1]. This transformation is mechanistically inaccessible to 2-methyl-1,3-dithiane or 2-phenyl-1,3-dithiane because these analogs lack the vinyl group required to form the key ketene dithioacetal intermediate that serves as both electrophile and latent nucleophile in the cascade [2].

Umpolung Diastereoselective synthesis Indane Cyclopentannulation Ketene dithioacetal

Exclusive α-Alkylation vs. Mixed α/γ-Alkylation: Regioselectivity Advantage over 2-Phenyl-1,3-dithiane

In a direct head-to-head comparison, the lithium salt derived from 2-vinyl-1,3-dithiane (specifically the 2-methylvinyl analog, R = CH₃) underwent alkylation exclusively at the α-carbon, yielding a single regioisomeric product. In contrast, the corresponding 2-phenyl-1,3-dithiane lithium salt gave a mixture of both α- and γ-alkylation products, along with an α,γ-dimer side-product [1]. The exclusive α-selectivity of the vinyl dithiane anion provides predictable access to α-alkylated thioacetals, which upon hydrolysis yield α-substituted aldehydes or ketones without isomeric purification. The mixed regioselectivity of the phenyl analog requires chromatographic separation and reduces effective yield.

Regioselectivity Alkylation Ketene dithioacetal Vinylogous anion Lithium counterion

Conjugate Addition to α,β-Unsaturated Ketones: Tunable α/γ Selectivity from 3:1 to 50:1

The vinylogous dithiane (dithianylidene) anion derived from 2-vinyl-1,3-dithiane undergoes conjugate (1,4-) addition to α,β-unsaturated ketones with high chemoselectivity; 1,4-addition predominates over 1,2-addition in all cases examined. Critically, the γ-1,4/α-1,4 regioselectivity can be tuned across a wide range by modulating the counterion and solvent: with lithium in neat THF, γ-1,4/α-1,4 ratios range from 3:1 to 35:1, while addition of HMPA or transmetallation to copper(I) reverses selectivity to α-1,4/γ-1,4 ratios of 10:1 to 50:1 [1]. This level of tunable regiocontrol is not achievable with simple 1,3-dithiane anions, which undergo predominantly 1,2-addition in THF and require HMPA to favor 1,4-addition without offering an α/γ branching choice.

Conjugate addition Michael addition Dithianylidene anion Vinylogous umpolung Stereocontrol

Ketene Dithioacetal Access: α,β-Unsaturated Acyl Anion and Homoenolate Equivalency Unavailable to Alkyl Dithianes

γ-Alkylation of 2-lithio-2-vinyl-1,3-dithiane produces ketene dithioacetals, which upon hydrolysis with HgCl₂/HgO yield carboxylic acids rather than ketones [1]. This establishes 2-metallo-2-vinyl-1,3-dithianes as α,β-unsaturated acyl anion equivalents or homoenolate equivalents, depending on whether α- or γ-alkylation is employed [2]. In contrast, 2-alkyl-1,3-dithianes (e.g., 2-methyl) yield ketones upon hydrolysis of the alkylated product, and cannot serve as carboxylic acid surrogates. This functional divergence means that 2-vinyl-1,3-dithiane provides a synthetic entry point to carboxylic acid derivatives that is mechanistically inaccessible from saturated dithiane analogs.

Ketene dithioacetal Homoenolate equivalent α,β-Unsaturated acyl anion Carboxylic acid synthesis γ-Alkylation

Enhanced C2–H Acidity vs. Parent 1,3-Dithiane: Facilitating Deprotonation and Carbanion Generation

Systematic pKₐ measurements in DMSO by Bordwell et al. established that electron-withdrawing substituents at the C2 position of 1,3-dithiane significantly increase C–H acidity. The parent 1,3-dithiane has a pKₐ of 39 ± 2 in DMSO, whereas 2-substituted-1,3-dithianes bearing electron-withdrawing groups show progressively lower pKₐ values in the order: 2-C₆H₅ < 2-p-C₆H₄Ph < 2-CONMe₂ < 2-E-PhCH=CH < 2-CH=C-S(CH₂)₃S < 2-CO₂Me < 2-CN [1]. The vinyl group in 2-vinyl-1,3-dithiane exerts a comparable electron-withdrawing effect, positioning its acidity between 2-phenyl and 2-styryl dithianes. This enhanced acidity facilitates more efficient deprotonation with alkyllithium bases at low temperatures (−78 °C to −20 °C), ensuring complete conversion to the nucleophilic 2-lithio species required for subsequent C–C bond formation [2].

pKa C–H acidity Deprotonation Carbanion stability Electron-withdrawing group

Procurement-Driven Application Scenarios Where 2-Vinyl-1,3-dithiane Provides Verifiable Advantage


Diastereoselective Synthesis of Indane-Containing Bioactive Scaffolds and Functional Materials

Research groups targeting indane-based pharmacophores (e.g., indane-containing kinase inhibitors, MT₁/MT₂ melatonin receptor ligands) or functional materials with indane cores should procure 2-vinyl-1,3-dithiane as a mandatory building block. The triple umpolung cyclopentannulation sequence demonstrated by Harrowven and Browne (Tetrahedron 1996, 52, 14951–14960) delivers highly substituted indanes in a one-pot, diastereoselective process that is mechanistically impossible with any other commercially available dithiane derivative [1]. The vinyl group is stoichiometrically essential—it forms the ketene dithioacetal that serves as the electrophilic trap for the transmetallation-generated aryllithium, and no 2-alkyl- or 2-aryl-1,3-dithiane can substitute. Procurement of 2-vinyl-1,3-dithiane is therefore a prerequisite for executing this synthetic disconnection, not a matter of preference.

Synthesis of α,β-Unsaturated Carboxylic Acids and Esters via Umpolung Strategy

For programs requiring α,β-unsaturated carboxylic acid derivatives accessible through nucleophilic acylation logic, 2-vinyl-1,3-dithiane uniquely delivers this outcome. γ-Alkylation of the lithiated species generates a ketene dithioacetal that hydrolyzes to the corresponding carboxylic acid upon treatment with HgCl₂/HgO (Seebach et al., Justus Liebigs Ann. Chem. 1977, 811–829) [2]. This contrasts with the ketone products obtained from hydrolysis of alkylated 2-alkyl-1,3-dithianes. The vinyl dithiane thus functions as an α,β-unsaturated acyl anion or homoenolate equivalent depending on alkylation regiochemistry, providing access to a product class that is inaccessible through any other dithiane building block [3]. For laboratories synthesizing unsaturated carboxylic acid libraries, 2-vinyl-1,3-dithiane is irreplaceable.

Conjugate Addition Cascades with Tunable Regiochemical Outcomes in Total Synthesis

In complex natural product total synthesis where conjugate addition of an acyl anion equivalent to an enone is required with precise regiochemical control, 2-vinyl-1,3-dithiane offers a uniquely tunable platform. The Ziegler group demonstrated that dithianylidene anions derived from vinyl dithianes undergo conjugate addition to cyclic enones with γ/α selectivities tunable from 35:1 (γ-favoring, Li⁺/THF) to 1:50 (α-favoring, Cu⁺/THF or Li⁺/THF-HMPA) (Ziegler et al., J. Am. Chem. Soc. 1982, 104, 7174–7181) [1]. This two-order-of-magnitude selectivity range, controlled solely by counterion and solvent choice rather than by synthesizing a different dithiane derivative, directly reduces the number of distinct building blocks a laboratory must procure, validate, and inventory. This operational and procurement efficiency is a quantifiable advantage for total synthesis groups managing multiple target molecules.

Single-Regioisomer α-Alkylation for Streamlined Aldehyde/Ketone Homologation

When a synthetic route requires clean α-alkylation of a dithiane anion without the complication of γ-alkylation byproducts, 2-vinyl-1,3-dithiane provides a decisive advantage over 2-aryl-1,3-dithianes. Murphy and Wattanasin (J. Chem. Soc., Perkin Trans. 1, 1980, 2678–2682) established that the lithium salt of the vinyl dithiane undergoes exclusive α-alkylation (100:0 α:γ), whereas the 2-phenyl analog yields mixtures of α- and γ-products plus dimeric side-products [4]. For process chemists scaling up aldehyde homologation sequences, the elimination of a chromatographic separation step represents direct cost and time savings. Procuring 2-vinyl-1,3-dithiane specifically, rather than a cheaper but regiochemically ambiguous analog, is the economically rational choice for any route where isomeric purity of the alkylation product is critical.

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